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Compound of Interest

Compound Name: Pirodavir

Cat. No.: B1678457

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of Pirodavir (R-77975), a potent, broad-spectrum antipicornaviral agent.
The information is intended to support research and development efforts in the field of antiviral

drug discovery.

Chemical Structure and Identifiers

Pirodavir is a substituted phenoxy-pyridazinamine derivative.[1] Its chemical structure is
characterized by a central piperidinyl-ethoxy-benzoic acid ethyl ester moiety linked to a 6-
methyl-pyridazinyl group.

Table 1: Chemical Identifiers for Pirodavir
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Identifier Value Source(s)

ethyl 4-[2-[1-(6-
IUPAC Name methylpyridazin-3-yl)piperidin- DrugBank Online
4-yllethoxy]benzoate

MedChemExpress, DrugBank

Synonyms R-77975, R 77975 )
Online
CAS Number 124436-59-5 MedChemExpress
Molecular Formula C21H27Ns0s3 MedChemExpress
CCOC(=0)C1=CC=Cc(0ccc2
SMILES CCN(CC2)C2=CC=C(C)N=N2) DrugBank Online

C=C1

InChl=1S/C21H27N303/c1-3-
26-21(25)18-5-7-19(8-6-18)27-
InChl 15-12-17-10-13-24(14-11-
17)20-9-4-16(2)22-23-20/h4-
9,17H,3,10-15H2,1-2H3

Physicochemical Properties

The physicochemical properties of Pirodavir are crucial for its formulation, delivery, and
pharmacokinetic profile. While experimentally determined data is limited, a combination of
reported values and predicted properties are summarized below.

Table 2: Physicochemical Properties of Pirodavir
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Property Value Source(s)
Molecular Weight 369.46 g/mol MedChemExpress
Melting Point 124-125 °C

pKa (Strongest Basic) 4.41 (Predicted) DrugBank Online
logP 4.49 (Predicted) DrugBank Online
Water Solubility 0.0682 mg/mL (Predicted) DrugBank Online

Soluble in DMSO (10 mg/mL
with ultrasonic), slightly soluble
in chloroform and methanol.
Soluble in formulations of 10%
Solubility in Organic Solvents DMSO/40% PEG3(_)0/5% MedChemExpress
Tween-80/45% Saline (= 1
mg/mL), 10% DMSO/90%
(20% SBE-B-CD in Saline) (=1
mg/mL), and 10% DMSO/90%
Corn Qil (= 1 mg/mL).

Appearance Light yellow to yellow solid MedChemExpress

Antiviral Activity and Mechanism of Action

Pirodavir is a potent inhibitor of a broad range of picornaviruses, including a majority of human
rhinovirus (HRV) serotypes and various enteroviruses.[1][2][3]

Spectrum of Antiviral Activity

Pirodavir demonstrates high activity against both major (group B) and minor (group A) receptor
groups of human rhinoviruses.[1][2] It is also effective against several enteroviruses, such as
poliovirus, coxsackievirus, and echovirus.[1]

Table 3: In Vitro Antiviral Activity of Pirodavir
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] Activity .
Virus Assay Type . Value Cell Line Source(s)
Metric
Human
L 0.064 pg/mL
Rhinovirus .
MIC MIC (for 80% of Not Specified
(80 of 100
serotypes)
serotypes)
Human
o Virus Yield
Rhinovirus 2 ] ICo0 2.3nM KB [3]
Reduction
(HRV-2)
Human
Rhinovirus
N » MedChemEx
(59% of Not Specified  ICso <100 nM Not Specified
ress
serotypeslisol P
ates)
Enteroviruses N » MedChemEx
Not Specified  1Cso 1.3 pg/mL Not Specified
(16 types) press,[3]
Enterovirus N N MedChemEx
Not Specified  ICso 5,420 nM Not Specified
71 (EV71) press
o 0.025-0.27 N
Poliovirus MIC MIC Not Specified
pg/mL
Coxsackievir 0.018-8.5 »
MIC MIC Not Specified
us pg/mL
_ 0.019-1.3 N
Echovirus MIC MIC Not Specified
pg/mL

Mechanism of Action: Capsid Binding

Pirodavir's mechanism of action involves binding to the viral capsid, specifically within a

hydrophobic pocket located in the VP1 capsid protein.[1][4] This binding stabilizes the capsid,

thereby inhibiting critical early events in the viral replication cycle, such as attachment to host

cells, entry, and/or uncoating (the release of the viral RNA genome into the cytoplasm).[1] The

exact step that is inhibited can be serotype-dependent.[1]
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Pirodavir's mechanism of action as a capsid binder.

Experimental Protocols

Detailed methodologies for key assays used to characterize the antiviral activity of Pirodavir
are provided below. These protocols are synthesized from multiple sources to provide a

comprehensive guide.

Cytopathic Effect (CPE) Inhibition Assay (Neutral Red
Uptake)

This assay determines the ability of a compound to protect cells from the virus-induced cell

death (cytopathic effect).
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Materials:

HeLa or other susceptible cell lines

o 96-well cell culture plates

e Cell culture medium (e.g., MEM with 2% FBS)

» Picornavirus stock

e Pirodavir stock solution (in DMSO)

o Neutral Red solution (0.033% in PBS)

 Fixative solution (e.g., 10% formalin in PBS)

e Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
o Microplate reader (540 nm)

Procedure:

o Cell Seeding: Seed HelLa cells into 96-well plates at a density that will form a confluent
monolayer after 24 hours of incubation (e.g., 1 x 10% cells/well).[5] Incubate at 37°C in a 5%
CO: incubator.[5]

e Compound Dilution: Prepare serial dilutions of Pirodavir in cell culture medium.

¢ |nfection and Treatment:

[e]

Aspirate the growth medium from the confluent cell monolayers.

o

Add the diluted Pirodavir to the wells in triplicate.

[¢]

Include cell control (no virus, no compound), virus control (virus, no compound), and
compound toxicity control (compound, no virus) wells.

[¢]

Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells
except the cell control and compound toxicity control wells.
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 Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-
35°C for many rhinoviruses) in a 5% CO2 incubator for a period sufficient to observe 80-
100% CPE in the virus control wells (typically 3-5 days).[6]

e Neutral Red Staining:
o Aspirate the medium from the wells.

o Add 100 pL of Neutral Red solution to each well and incubate for 2 hours at 37°C to allow
for dye uptake by viable cells.[7]

o Aspirate the Neutral Red solution and wash the cells gently with PBS.[7]

e Dye Solubilization and Measurement:
o Add 150 puL of the solubilization solution to each well to extract the dye from the cells.
o Measure the optical density (OD) at 540 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability compared to the cell control and
determine the 50% effective concentration (ECso) and 50% cytotoxic concentration (CCso)
using regression analysis.
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Workflow for the CPE Inhibition Assay.
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Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the
presence of the antiviral compound.

Materials:
e Susceptible cell line grown in 24- or 48-well plates
e Picornavirus stock
e Pirodavir stock solution
e Cell culture medium
o Materials for virus titration (e.g., plaque assay)
Procedure:
e Cell Culture and Infection:
o Seed cells in multi-well plates to form a confluent monolayer.

o Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure nearly all
cells are infected.

o After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

e Compound Treatment: Add fresh medium containing serial dilutions of Pirodavir to the
infected cells.

¢ Incubation: Incubate the plates for a single viral replication cycle (typically 8-24 hours).
e Virus Harvest:

o After incubation, subject the plates to three cycles of freezing and thawing to release the
progeny virus.

o Collect the cell lysates containing the virus.
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¢ Virus Titer Determination:

o Determine the virus titer in each sample using a plaque assay or TCIDso assay on fresh
cell monolayers.[8]

» Data Analysis: Calculate the logio reduction in virus yield for each compound concentration
compared to the untreated virus control. The ICo0 is the concentration of the compound that
causes a 90% (1-logio) reduction in virus yield.[3]

Capsid Thermal Stability Assay

This assay assesses the ability of a compound to stabilize the viral capsid against heat-induced
denaturation.

Materials:

Purified picornavirus preparation

¢ Pirodavir stock solution

e Phosphate-buffered saline (PBS) or other suitable buffer

o Thermal cycler or water bath with a precise temperature gradient

o Equipment for determining viral infectivity (plaque assay) or capsid integrity (e.g., specific
antibodies for ELISA or dot blot)

Procedure:

e Compound Incubation:

o Mix the purified virus with a fixed concentration of Pirodavir or a vehicle control.

o Incubate the mixture at room temperature for 15-30 minutes to allow for compound
binding.

¢ Heat Treatment:
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o Expose the virus-compound mixtures to a range of temperatures for a short period (e.g., 2
minutes at temperatures from 37°C to 57°C).[4]

o Immediately cool the samples on ice to prevent further denaturation.

o Assessment of Viral Infectivity/Integrity:
o Determine the remaining infectious virus titer in each sample using a plaque assay.

o Alternatively, assess capsid integrity using methods like dot blotting with antibodies that
recognize intact versus disassembled capsids.

o Data Analysis: Compare the temperature at which a significant loss of infectivity or capsid
integrity occurs in the Pirodavir-treated samples versus the control samples. An increase in
the denaturation temperature indicates stabilization of the capsid by the compound.[4]

Conclusion

Pirodavir is a well-characterized picornavirus capsid-binding inhibitor with a potent and broad
spectrum of activity. Its mechanism of action, involving the stabilization of the viral capsid,
makes it a valuable tool for studying picornavirus replication and a lead compound for the
development of new antiviral therapies. The detailed protocols provided in this guide offer a
foundation for the in vitro evaluation of Pirodavir and other potential antipicornaviral agents.
Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully
assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pirodavir: An In-Depth Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1678457#pirodavir-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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